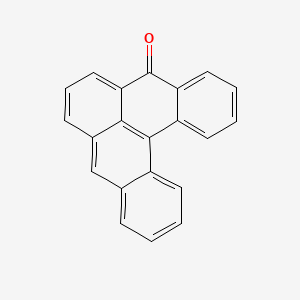

9H-Dibenzo(C,MN)phenanthren-9-one

Description

Structure

3D Structure

Properties

CAS No. |

62716-20-5 |

|---|---|

Molecular Formula |

C21H12O |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one |

InChI |

InChI=1S/C21H12O/c22-21-17-10-4-3-9-16(17)20-15-8-2-1-6-13(15)12-14-7-5-11-18(21)19(14)20/h1-12H |

InChI Key |

SNQWZFDFVZBDFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 9h Dibenzo C,mn Phenanthren 9 One and Its Derivatives

Palladium-Catalyzed Annulation and Cross-Coupling Methodologies

Palladium catalysis is a cornerstone in the synthesis of functionalized aromatic systems. nih.gov Annulation reactions, where a new ring is formed on a pre-existing one, and cross-coupling reactions, which join two molecular fragments, are central to constructing the phenanthrene (B1679779) core and its derivatives. researchgate.netrsc.org These reactions are valued for their high efficiency, functional group tolerance, and the ability to create complex structures from simpler, readily available starting materials. nih.govrsc.org

Exploration of Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org While it doesn't directly form the carbocyclic skeleton of 9H-Dibenzo(c,mn)phenanthren-9-one, it is a crucial tool for synthesizing nitrogen-containing precursors and related heterocyclic analogues. researchgate.net The reaction's development has allowed for the synthesis of aryl amines under milder conditions than traditional methods. wikipedia.org

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. youtube.com The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligand. researchgate.netyoutube.com Bulky, electron-rich monodentate phosphine ligands are particularly effective as they promote the key steps of the catalytic cycle. researchgate.netyoutube.com

In the context of complex aromatic systems, this methodology is applied to introduce amine functionalities which can then direct further cyclization reactions or serve as key components in materials with specific electronic properties. For instance, the amination of a carbazole (B46965) core, a polycyclic aromatic structure, demonstrates how C-N bonds can be formed to create larger, functionalized D-π-D type molecules. acs.org

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the catalyst, enhances reactivity. | XPhos, SPhos, BrettPhos, P(o-tolyl)₃ youtube.comlibretexts.org |

| Base | Activates the amine for coupling. | Cs₂CO₃, NaOtBu, K₃PO₄ |

| Aryl Halide | The electrophilic coupling partner (Ar-X). | Aryl bromides, chlorides, triflates wikipedia.org |

| Amine | The nucleophilic coupling partner (R₂NH). | Primary amines, secondary amines, anilines wikipedia.orgyoutube.com |

This table provides an overview of typical components used in the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling in Dibenzo(c,mn)phenanthren-9-one Related Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.com This reaction is one of the most powerful methods for constructing biaryl linkages, which are fundamental subunits in many polycyclic aromatic hydrocarbons, including the core structure of dibenzophenanthrenes. libretexts.orgquimicaorganica.org

The reaction proceeds under mild conditions, is tolerant of a wide variety of functional groups, and the boronic acid reagents are generally stable and environmentally benign compared to other organometallics. youtube.com The catalytic cycle involves oxidative addition of the halide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (a step activated by a base), and reductive elimination to form the new C-C bond. youtube.com The synthesis of a novel bichalcone via the coupling of a boronated chalcone (B49325) with a brominated one showcases the power of this reaction to link complex fragments. mdpi.com This strategy is directly applicable to the synthesis of phenanthrene precursors by coupling appropriately substituted arylboronic acids with aryl halides. nih.gov

Table 2: Representative Suzuki-Miyaura Reaction for Biaryl Synthesis

| Substrate 1 (Organoboron) | Substrate 2 (Halide/Triflate) | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Arylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl |

| Alkenylboronic Ester | Vinyl Iodide | PdCl₂(dppf) | K₃PO₄ | Conjugated Diene |

| Phenylboronic Acid | 2-Bromonaphthalene | Pd(OAc)₂ / SPhos | K₂CO₃ | 2-Phenylnaphthalene |

This table illustrates typical substrate combinations and conditions for the Suzuki-Miyaura coupling.

Stille Coupling Reactions for Extended Conjugation Systems

The Stille coupling reaction provides another robust method for C-C bond formation, utilizing a palladium catalyst to couple an organotin compound (stannane) with an organic halide or triflate. openochem.orgnumberanalytics.com A key advantage of the Stille reaction is its excellent functional group tolerance and the stability of the organostannane reagents. openochem.orgorganic-chemistry.org This makes it particularly suitable for the final stages of a synthesis involving complex molecules and for the creation of extended π-conjugated systems, which are characteristic of large PAHs. nih.govwiley-vch.de

The mechanism is analogous to other palladium cross-coupling reactions, consisting of oxidative addition, transmetalation, and reductive elimination. openochem.org The transmetalation step involves the transfer of an organic group from the tin atom to the palladium catalyst. numberanalytics.com Stille coupling has been instrumental in synthesizing functional polymers and other materials where extended conjugation is desired. wiley-vch.de This methodology can be employed to construct the dibenzophenanthrenone skeleton by coupling stannylated aromatic precursors with suitable aryl halides, progressively building the fused ring system. quimicaorganica.org

Table 3: Stille Coupling Reaction Parameters

| Component | Function | Common Reagents |

|---|---|---|

| Organostannane | Organometallic nucleophile (R-SnR'₃) | Aryl-, vinyl-, or alkyltributylstannanes |

| Electrophile | Organic halide or triflate (R'-X) | Aryl iodides, bromides, triflates |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Additives | Can enhance reaction rate | LiCl, Cu(I) salts organic-chemistry.org |

This table outlines the essential components for performing a Stille coupling reaction.

Heck Reactions in Phenanthrene Core Formation

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. espublisher.com A particularly powerful application of this reaction is in intramolecular cyclizations to form new rings. researchgate.netresearchgate.net This strategy is highly effective for synthesizing the phenanthrene core structure. espublisher.com

In a typical intramolecular Heck reaction for phenanthrene synthesis, a suitably substituted vinyl or aryl halide connected by a flexible tether to an alkene moiety undergoes palladium-catalyzed cyclization. researchgate.netespublisher.com For example, starting from aromatic bromoaldehydes, a sequence involving the introduction of an alkene-containing side chain followed by an intramolecular Heck reaction can yield the tricyclic phenanthrene skeleton in moderate to good yields. espublisher.comespublisher.com The reaction is often carried out using a palladium(II) acetate (B1210297) catalyst, a phosphine ligand like triphenylphosphine (B44618) (PPh₃), and a base such as cesium carbonate (Cs₂CO₃). researchgate.net

Table 4: Example of Intramolecular Heck Reaction for Phenanthrene Synthesis

| Starting Material Type | Catalyst System | Conditions | Product |

|---|---|---|---|

| Aromatic bromoaldehyde derivative with tethered alkene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | DMF, 85-90 °C | Phenanthrene derivative researchgate.net |

This table shows representative conditions for forming phenanthrene and related structures via the Heck reaction.

Oxidative Cyclization and Tandem Reaction Pathways

Beyond palladium-catalyzed cross-coupling, oxidative cyclization methods offer powerful and often elegant routes to complex polycyclic aromatic hydrocarbons. These reactions can form multiple bonds in a single step through a cascade or tandem sequence, rapidly increasing molecular complexity.

Spirocyclization and 1,2-Aryl Migration Strategies

A highly efficient tandem strategy for the construction of extended PAHs involves an oxidative spirocyclization followed by a 1,2-aryl migration. nih.gov This method has been developed for the synthesis of structurally diverse systems like dibenzo[g,p]chrysenes and other complex fused aromatics. nih.gov

The reaction typically starts with an o-biphenylyl-substituted methylenefluorene derivative. nih.gov A selective single-electron oxidation, often initiated by a CuCl catalyst or an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid, targets the electron-rich alkene. nih.gov This oxidation triggers a cascade: first, a spirocyclization occurs, forming a five-membered spiro intermediate. This is immediately followed by a 1,2-aryl migration, which relieves ring strain and leads to the formation of a stable, extended, and fully aromatic PAH system. nih.gov This powerful sequence allows for the synthesis of complex and otherwise difficult-to-access PAH scaffolds from relatively simple precursors. nih.govrsc.org

Table 5: Oxidative Tandem Reaction for Extended PAH Synthesis

| Precursor | Oxidation System | Key Transformation | Resulting PAH Structure |

|---|---|---|---|

| o-Biphenylyl-substituted methylenefluorene | CuCl / PhCO₃tBu / TFA | Spirocyclization / 1,2-Aryl Migration | Dibenzo[g,p]chrysene nih.gov |

This table summarizes the key aspects of the oxidative tandem spirocyclization/1,2-aryl migration strategy.

Aerobic Oxidation Routes for Analogous Polycyclic Ketones

The direct oxidation of PAHs to their corresponding ketones using molecular oxygen is an attractive and environmentally benign synthetic approach. Aerobic oxidation reactions, often mediated by metal catalysts, provide a pathway to introduce carbonyl functionalities into polycyclic systems. However, the selective oxidation of complex PAHs to a specific ketone like this compound presents significant challenges, including the potential for over-oxidation and the formation of multiple products.

Research into the aerobic oxidation of benzylic compounds to ketones has shown promise. For instance, gold-palladium nanoparticles supported on porous carbon have been utilized for the solvent-free aerobic oxidation of various benzylic compounds to their corresponding ketones. While this method has been demonstrated on simpler substrates, its application to large, complex PAHs would require careful optimization to control selectivity.

In some cases, the oxidation of a precursor alcohol is a more controlled route to the target ketone. However, the synthesis of the precursor alcohol for a complex molecule like this compound is in itself a significant synthetic challenge. One study on the synthesis of a large, related tetraketone from a tetra-alcohol precursor highlighted the difficulties of metal-catalyzed aerobic oxidation, with methods using ruthenium chloride resulting in only partial oxidation to a diketone, and other attempts with different metal catalysts failing to yield the desired tetraketone youtube.com. These findings underscore the hurdles in applying standard aerobic oxidation methods to complex polycyclic systems.

The metabolic activation of PAHs in biological systems can also lead to the formation of quinones through oxidation nih.gov. While not a synthetic laboratory method, the study of these enzymatic processes can provide insights into the reactivity of different positions on the polycyclic framework and inform the design of selective chemical oxidation strategies.

Photochemical Approaches to Polycyclic Frameworks

Photochemical reactions, particularly intramolecular cyclizations, are a powerful tool for the synthesis of phenanthrene and other polycyclic aromatic frameworks. academie-sciences.fr The classical and most widely used method is the photocyclization of stilbene (B7821643) derivatives, which proceeds via a 6π-electrocyclization to form a dihydrophenanthrene intermediate, followed by oxidation to the aromatic phenanthrene. academie-sciences.fr This method is well-suited for laboratory-scale synthesis and has been used to prepare a variety of substituted phenanthrenes. academie-sciences.fr

This fundamental approach can be extended to the synthesis of more complex, fused systems like benzo[c]phenanthrenes. The synthesis of novel benzo[c]phenanthrene (B127203) derivatives has been achieved through a one-step procedure involving palladium-catalyzed Suzuki coupling followed by photochemical cyclization, yielding highly emissive compounds. researchgate.net Similarly, a novel protocol for the synthesis of functionalized phenanthrenes through the photocyclization of diarylethenes under UV irradiation has been developed, proceeding through a rearrangement of a cyclic intermediate. rsc.org

Recent advancements in flow photochemistry have enabled more efficient and scalable syntheses of phenanthrenes and related structures. nih.gov A direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes has been reported, utilizing a high-power UV LED in a continuous flow reactor. nih.gov This method allows for rapid product formation and demonstrates the potential of modern photochemical techniques for constructing complex aromatic systems. nih.gov

| Precursor | Product | Reaction Conditions | Yield (%) | Reference |

| Stilbene | Phenanthrene | UV irradiation, oxidant (e.g., I2, O2) | - | academie-sciences.fr |

| Diarylethene | Functionalized Phenanthrene | UV irradiation | Good | rsc.org |

| Alkynylated Chalcone | Substituted Benzo[b]fluorene | UV-A LED, flow reactor | up to 40% | nih.gov |

| Diaryl Substituted Benzo[c]phenanthrene Precursor | Benzo[c]phenanthrene Derivative | Pd-Suzuki coupling, then photochemistry | 46-67% | researchgate.net |

Table 1: Examples of Photochemical Synthesis of Polycyclic Aromatic Frameworks

Derivatization Techniques for Functionalization and Structural Diversification

The functionalization of the core structure of this compound is crucial for tuning its electronic and physical properties. A variety of derivatization techniques developed for phenanthrene and other PAHs can be conceptually applied to this system. These methods allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives with tailored characteristics.

One powerful method for the synthesis of functionalized phenanthrenes is the tin-mediated oxidative radical cyclization of biphenyl (B1667301) aryl acetylenes. nih.govacs.org This approach allows for the formation of Sn-substituted phenanthrenes, which can then serve as versatile building blocks for the construction of larger polyaromatic systems through cross-coupling reactions. nih.govacs.org Another approach involves the Diels-Alder reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides, which, through a serendipitous electrocyclization during thermolysis, leads to the formation of aryl-fused phenanthrene derivatives. rsc.org

The synthesis of functionalized helical BN-benzo[c]phenanthrenes has also been reported, where chloro-substituted derivatives serve as key intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. rsc.org This highlights the importance of introducing reactive handles, such as halogens, to enable subsequent derivatization.

Controlling the position of functionalization on a large, polycyclic framework is a significant synthetic challenge. For phenanthrene derivatives, significant progress has been made in developing regioselective functionalization strategies. A comprehensive review on the functionalization of 9-phenanthrenols details various methods to selectively introduce substituents at different positions of the phenanthrene ring. rsc.orgrsc.orgresearchgate.net While the 9- and 10-positions (the K-region) are generally the most reactive, specific strategies have been developed to target other sites. rsc.org

The oxidative radical cyclization of biphenyl aryl acetylenes also exhibits a degree of regioselectivity, providing access to specifically substituted phenanthrenyl stannanes. nih.govacs.org The regioselectivity is influenced by the stability of the intermediate vinyl radicals formed during the reaction.

| Phenanthrene Derivative | Reagents and Conditions | Position of Functionalization | Product | Reference |

| 9-Phenanthrenol | Various | C1-C8 | Functionalized 9-phenanthrenols | rsc.orgrsc.org |

| Biphenyl aryl acetylene | Bu3SnH, AIBN | Varies based on substrate | Sn-substituted phenanthrenes | nih.govacs.org |

Table 2: Examples of Regioselective Functionalization of Phenanthrene Derivatives

The introduction of electron-donating (donor) and electron-accepting (acceptor) groups onto the polycyclic aromatic framework is a key strategy for creating materials with interesting photophysical and electronic properties, such as those used in organic electronics. This donor-acceptor design can lead to intramolecular charge transfer (ICT) characteristics, which can significantly alter the absorption and emission properties of the molecule.

For phenanthrene-based systems, donor-acceptor derivatives have been synthesized and studied. For example, benzo-fused norbornadienes with a phenanthrene unit have been functionalized with cyano groups as acceptors and arylethynyl groups with N,N-dimethylamino or methoxy (B1213986) substituents as donors. mdpi.com Although these specific molecules did not undergo the desired photoisomerization for solar thermal energy storage, the synthetic strategies employed are relevant for creating donor-acceptor systems on a phenanthrene backbone. mdpi.com

Ruthenium(II) complexes incorporating a phenanthrene donor have also been synthesized, demonstrating the use of the phenanthrene moiety as a large aromatic donor in coordination chemistry. researchgate.net Furthermore, the synthesis of porphyrins with donor-acceptor substitution provides a general blueprint for the design of such systems, where a large π-system is functionalized with donor and acceptor groups to tune its electronic properties. elsevierpure.com

| Polycyclic Core | Donor Group | Acceptor Group | Synthetic Strategy | Reference |

| Phenanthro-fused norbornadiene | -C≡CC6H4NMe2, -C≡CC6H4OMe | -CN | Sonogashira coupling, cyanation | mdpi.com |

| Ruthenium complex | Phenanthrene | Ru(II) center | Coordination chemistry | researchgate.net |

| Porphyrin | 4-(Dimethylamino)phenyl | 4-Nitrophenyl, 4-cyanophenyl | Palladium-catalyzed coupling | elsevierpure.com |

Table 3: Examples of Polycyclic Systems with Electron-Donor and -Acceptor Groups

Mechanistic Investigations of 9h Dibenzo C,mn Phenanthren 9 One Reactivity

Fundamental Reaction Pathways and Intermediates

The reactivity of 9H-Dibenzo[c,mn]phenanthren-9-one is dictated by its two primary functional components: the extensive polycyclic aromatic framework and the ketone group. Fundamental reaction pathways can be inferred from the known chemistry of related, simpler structures.

The carbonyl group is a primary site for nucleophilic attack and reduction reactions. Similar to other aromatic ketones, it can be reduced to the corresponding alcohol, 9H-dibenzo[c,mn]phenanthren-9-ol, or further to the methylene (B1212753) group to form 9H-dibenzo[c,mn]phenanthrene. The choice of reducing agent and reaction conditions determines the outcome. For instance, complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for the reduction to the alcohol. nih.gov Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas (H₂), can also achieve this transformation and, under more forcing conditions, may lead to the complete reduction to the alkane. nih.govmasterorganicchemistry.com

The extended π-system of the aromatic rings makes the compound susceptible to electrophilic substitution reactions, although the carbonyl group acts as a deactivating group, directing incoming electrophiles to specific positions. More significantly, the large aromatic structure can undergo intramolecular coupling reactions. The Scholl reaction, which involves the use of an oxidant and a Lewis acid (e.g., FeCl₃), is a powerful method for creating carbon-carbon bonds between aromatic units. oup.com In a molecule like 9H-Dibenzo[c,mn]phenanthren-9-one, this could lead to further cyclization and the formation of even larger, more complex polycyclic structures. The reaction typically proceeds via an arenium cation intermediate. iupac.org

| Reaction Type | Reagents/Conditions | Expected Product(s) | Intermediate(s) |

| Ketone Reduction | NaBH₄ or LiAlH₄ | 9H-Dibenzo[c,mn]phenanthren-9-ol | Alkoxide |

| Catalytic Hydrogenation | H₂, Pd/C | 9H-Dibenzo[c,mn]phenanthren-9-ol or 9H-Dibenzo[c,mn]phenanthrene | Surface-adsorbed species |

| Scholl Reaction | FeCl₃ or DDQ | Extended polycyclic aromatic ketones | Arenium cation |

Oxidation Mechanisms and Radical Cation Intermediates

The oxidation of large PAHs and their derivatives is a critical pathway in both metabolic activation and atmospheric degradation. rsc.org A primary mechanism involves one-electron oxidation to form a radical cation. tandfonline.comnih.gov The feasibility of this process is directly related to the compound's ionization potential; PAHs with lower ionization potentials are more readily oxidized. nih.gov Given its extensive conjugation, 9H-Dibenzo[c,mn]phenanthren-9-one is expected to have a relatively low ionization potential, making the formation of a radical cation a plausible event.

Once formed, the 9H-Dibenzo[c,mn]phenanthren-9-one radical cation would be a highly reactive intermediate. princeton.edu The positive charge and unpaired electron are delocalized across the π-system, but with higher density at specific carbon atoms. nih.gov These positions become susceptible to nucleophilic attack, for example, by water, which can lead to the formation of phenolic and quinone derivatives. tandfonline.com This pathway is a known route for the metabolic formation of quinones from PAHs. nih.gov The reaction of the radical cation with cellular nucleophiles, such as DNA bases, is a key mechanism in the carcinogenicity of some PAHs. tandfonline.comnih.gov

The generation of these radical cations can be initiated by various means, including enzymatic systems (like cytochrome P450), chemical oxidants, or photochemical processes. tandfonline.comprinceton.edu The subsequent reactions of the radical cation are diverse and can include deprotonation, fragmentation, or reaction with other molecules. princeton.edu

| Oxidation Initiator | Key Intermediate | Potential Products | Mechanistic Feature |

| Enzymatic (e.g., P450) | Radical Cation | Hydroxylated derivatives, Quinones | One-electron transfer tandfonline.com |

| Chemical Oxidants | Radical Cation | Quinones, Ring-opened products | Depends on oxidant strength |

| Photochemical | Excited State, Radical Cation | Oxidized derivatives | Light absorption followed by electron transfer |

Intramolecular Rearrangements and Cyclizations

The rigid structure of 9H-Dibenzo[c,mn]phenanthren-9-one lends itself to intramolecular reactions, particularly under thermal or oxidative conditions. As mentioned, the Scholl reaction provides a classic example of oxidative intramolecular cyclization, leading to the formation of new C-C bonds and extending the polycyclic system. oup.comiupac.org For instance, the reaction of di(1-anthryl) ketones can lead to products with new seven-membered rings or even rearranged polycyclic aromatic ketones. oup.com This suggests that under similar conditions, 9H-Dibenzo[c,mn]phenanthren-9-one could undergo complex cyclizations and rearrangements to yield novel, larger aromatic structures.

Such rearrangements often proceed through radical cation intermediates, where the relocation of charge and spin density can trigger bond migrations. In the case of the di(1-anthryl) ketone rearrangement, a 1,2-carbonyl shift was proposed, highlighting the potential for unexpected skeletal transformations in these large systems. oup.com

Another potential, though less direct, parallel can be drawn from intramolecular condensation reactions like the Dieckmann cyclization, which involves the formation of a new ring through the reaction of two ester groups. youtube.com While the functional groups are different, it underscores the thermodynamic favorability of forming stable five- or six-membered rings through intramolecular processes when the reacting groups are held in appropriate proximity by a molecular scaffold.

Catalytic Reaction Mechanisms Involving 9H-Dibenzo[c,mn]phenanthren-9-one as a Component

While there is no specific literature detailing the use of 9H-Dibenzo[c,mn]phenanthren-9-one as a catalytic component, its structural features suggest potential roles. Its large, flat aromatic surface could allow it to act as an intercalating agent or a platform for organizing other molecules in a catalytic cycle.

More plausibly, it could serve as a precursor to a catalytically active species. For example, coordination of a transition metal to the ketone's oxygen atom or the π-system could generate a complex with catalytic properties. Many catalytic processes for PAHs involve transition metals. Ruthenium nanoparticles, for example, have been shown to be effective for the selective hydrogenation of PAHs. rsc.org Iron(III) chloride is a common catalyst for carbonyl-olefin metathesis to synthesize PAHs. nih.gov It is conceivable that a complex of 9H-Dibenzo[c,mn]phenanthren-9-one with such metals could mediate specific transformations.

Furthermore, photoredox catalysis is a field where large aromatic ketones can play a role. Upon absorption of light, the molecule is promoted to an excited state that can engage in electron transfer processes, either oxidizing or reducing a substrate to initiate a reaction. The extensive π-system of 9H-Dibenzo[c,mn]phenanthren-9-one suggests it would absorb light in the UV-Vis spectrum, a prerequisite for a photocatalyst.

Thermal Degradation Mechanisms in High-Temperature Systems

At high temperatures, such as those found in combustion processes or pyrolysis, 9H-Dibenzo[c,mn]phenanthren-9-one is expected to undergo complex degradation reactions. The incomplete combustion of PAHs is a primary source of soot and other potentially harmful byproducts. iupac.orgacs.org The mechanisms of thermal degradation are typically radical in nature.

Initial steps likely involve the homolytic cleavage of the weakest bonds. In the presence of oxygen, oxidative degradation will occur, potentially initiated by radicals like hydroxyl (•OH). rsc.org These reactions can lead to the formation of smaller aromatic compounds, ring-opened products, and ultimately, carbon oxides. Thermal oxidation has been shown to be an effective method for reducing PAH content in materials like biochar, with degradation occurring in both gas and adsorbed phases. acs.org

In anaerobic (pyrolytic) conditions, the molecule would likely undergo fragmentation and rearrangement, contributing to the formation of larger PAHs and eventually graphitic structures (soot). acs.org Studies on the pyrolysis of cyclopentadiene, a much simpler cyclic compound, show that it can lead to the formation of larger aromatics like benzene, indene, and naphthalene (B1677914) through complex radical-molecule addition and cyclization pathways. eeer.org Similar, but vastly more complex, pathways would be expected for a large molecule like 9H-Dibenzo[c,mn]phenanthren-9-one.

| Condition | Key Processes | Major Products |

| Oxidative (Combustion) | Radical chain reactions, oxidation | Smaller aromatics, ring-opened products, CO₂, H₂O |

| Anaerobic (Pyrolysis) | Fragmentation, cyclization, aromatization | Larger PAHs, soot (graphitic carbon) |

Sophisticated Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 9H-Dibenzo[c,mn]phenanthren-9-one, ¹H and ¹³C NMR would provide critical information on the number and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9H-Dibenzo[c,mn]phenanthren-9-one is anticipated to show a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns of the twelve protons would be dictated by their unique electronic environments within the fused aromatic system. Protons in sterically hindered positions or those in proximity to the electron-withdrawing carbonyl group would likely exhibit distinct downfield shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be essential to map the proton-proton coupling networks and assign the signals to specific protons in the structure.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of 9H-Dibenzo[c,mn]phenanthren-9-one is expected to display 21 distinct signals, corresponding to each unique carbon atom in the molecule, unless accidental overlap occurs. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of 180-200 ppm. The other sp² hybridized carbons of the aromatic rings would resonate between approximately 120 and 150 ppm. The chemical shifts of these carbons are influenced by their position relative to the carbonyl group and the degree of ring fusion. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate the proton signals with their directly attached carbons and to establish long-range C-H connectivity, respectively, which is crucial for the definitive assignment of the carbon skeleton.

While specific data for the target molecule is scarce, analysis of related phenanthrene (B1679779) derivatives provides a reference for expected chemical shifts. For instance, in various substituted phenanthrenes, aromatic protons and carbons resonate within the aforementioned ranges, with substituents causing predictable shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for 9H-Dibenzo[c,mn]phenanthren-9-one (Illustrative) Note: This table is illustrative and not based on experimental data for the specific compound.

| Atom Type | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | Complex multiplets, doublets |

| Carbonyl Carbon | 180 - 200 | Singlet |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

FT-IR Spectroscopy: The FT-IR spectrum of 9H-Dibenzo[c,mn]phenanthren-9-one would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, anticipated in the region of 1650-1680 cm⁻¹. The exact position would be influenced by the extended conjugation within the polycyclic system. Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations of the aromatic framework (typically in the 1450-1600 cm⁻¹ region), and a complex pattern of C-H in-plane and out-of-plane bending vibrations in the fingerprint region (below 1400 cm⁻¹) which is unique to the molecule's structure. nih.govresearchgate.net

Raman Spectroscopy: The Raman spectrum of 9H-Dibenzo[c,mn]phenanthren-9-one would also exhibit characteristic peaks. The C=C stretching modes of the aromatic rings are often strong in the Raman spectrum, appearing around 1600 cm⁻¹ and 1350 cm⁻¹. researchgate.net The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. The symmetric vibrations of the large, fused aromatic system are expected to be particularly Raman active, providing a detailed fingerprint of the molecular structure.

Table 2: Expected Vibrational Frequencies for 9H-Dibenzo[c,mn]phenanthren-9-one Note: This table is illustrative and based on general values for polycyclic aromatic ketones.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Carbonyl C=O Stretch | 1650 - 1680 | FT-IR (strong), Raman (weaker) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman (strong) |

| C-H In-plane Bending | 1000 - 1300 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. For 9H-Dibenzo[c,mn]phenanthren-9-one (C₂₁H₁₂O), HRMS would be used to measure the exact mass of the molecular ion. The calculated exact mass for this compound is 280.088815 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum, obtained through techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), would offer further structural information by revealing stable fragments resulting from the cleavage of the parent molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of a molecule. The extended π-conjugated system of 9H-Dibenzo[c,mn]phenanthren-9-one is expected to give rise to distinct absorption and emission spectra.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of 9H-Dibenzo[c,mn]phenanthren-9-one in a suitable solvent would show multiple absorption bands in the ultraviolet and possibly the visible region, characteristic of polycyclic aromatic hydrocarbons. These bands correspond to π-π* electronic transitions. The spectrum would likely exhibit fine vibrational structure, which is typical for rigid aromatic molecules. Studies on related phenanthrene derivatives show intense absorption bands between 250 and 380 nm. researchgate.net

Fluorescence and Phosphorescence Spectroscopy: Upon absorption of light, the molecule can relax to the ground state via radiative pathways, namely fluorescence (from the first excited singlet state, S₁) and phosphorescence (from the first excited triplet state, T₁). The fluorescence spectrum would be expected at longer wavelengths than the absorption, and the phosphorescence spectrum at even longer wavelengths. The quantum yields of fluorescence and phosphorescence, as well as the lifetimes of the excited states, are key photophysical parameters that depend on the rates of radiative and non-radiative decay processes. For many polycyclic aromatic ketones, intersystem crossing from the S₁ to the T₁ state is efficient, which can lead to significant phosphorescence, especially at low temperatures where non-radiative decay is suppressed.

Table 3: Illustrative Photophysical Data for a Polycyclic Aromatic Ketone Note: This data is for a representative compound and not specific to 9H-Dibenzo[c,mn]phenanthren-9-one.

| Parameter | Typical Value |

|---|---|

| Absorption Maximum (λabs) | 250 - 400 nm |

| Emission Maximum (λem, Fluorescence) | 350 - 500 nm |

| Emission Maximum (λem, Phosphorescence) | 450 - 600 nm |

| Fluorescence Quantum Yield (Φf) | Variable |

| Phosphorescence Quantum Yield (Φp) | Variable |

| Fluorescence Lifetime (τf) | nanoseconds |

9H-Dibenzo[c,mn]phenanthren-9-one itself is an achiral molecule. However, if chiral substituents were introduced to its framework, the resulting derivatives would be optically active. Circular Dichroism (CD) spectroscopy would then be a powerful technique to study the chiroptical properties of these chiral derivatives. CD measures the differential absorption of left and right circularly polarized light. The CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of the CD signals would be directly related to the absolute configuration and conformation of the chiral molecule. For extended π-systems, exciton (B1674681) coupling between different chromophoric parts of the molecule can give rise to characteristic bisignate CD signals, which can be used to determine the stereochemical arrangement of these parts.

X-ray Crystallography for Solid-State Structural Determination

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9H-Dibenzo[c,mn]phenanthren-9-one |

Electroanalytical Techniques for Redox Behavior Analysis

Electroanalytical techniques are a class of methods that investigate an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. azolifesciences.com These methods are highly sensitive and provide valuable information about the oxidation and reduction processes of electroactive species. solubilityofthings.com For complex organic molecules such as 9H-Dibenzo(c,mn)phenanthren-9-one, these techniques can elucidate the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of the resulting charged species.

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique that provides information about the redox processes of a substance. solubilityofthings.com The method involves cycling the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the oxidation and reduction potentials of the analyte.

In a typical CV experiment, the potential is swept linearly from a starting potential to a final potential and then swept back to the start. The scan rate can be varied, which can provide insights into the kinetics of the electron transfer processes. For a reversible one-electron process, the separation between the anodic and cathodic peak potentials is theoretically 59 mV at room temperature. researchgate.net

Table 1: Illustrative Cyclic Voltammetry Data for a Related Polycyclic Aromatic Ketone (16,17-dihydroxyviolanthrone)

| Redox Process | E¹/₂ (V vs. Fc⁺/Fc) | Peak Separation (mV) | Note |

| Reduction 1 | -1.4 | 70 | Reversible |

| Reduction 2 | -1.6 | 70 | Reversible |

| Oxidation | ~ -0.4 | 550 | Quasi-reversible |

| Data sourced from a study on 16,17-dihydroxyviolanthrone (B89487) and is provided for illustrative purposes. rsc.org |

Spectroelectrochemistry is a hyphenated technique that combines spectroscopy with electrochemistry, allowing for the simultaneous acquisition of spectroscopic and electrochemical data. This powerful combination makes it possible to characterize the electronic structure of electrogenerated species, such as radical anions and cations, in situ.

In a spectroelectrochemical experiment, an optically transparent electrode is used, which allows a light beam to pass through the electrode and the electrolyte solution. As the potential is swept and the analyte is oxidized or reduced, changes in the absorption spectrum are monitored. This provides direct evidence for the formation of new species and can be used to identify intermediates in an electrochemical reaction.

For instance, in the study of 16,17-dihydroxyviolanthrone, spectroelectrochemical analysis was used to confirm that the two-electron oxidation product could be re-reduced to the original molecule. rsc.orgrsc.org The UV-Vis spectra of the original, oxidized, and re-reduced forms showed that the salient spectral features of the starting material were restored after the redox cycle, confirming the chemical reversibility of the process. rsc.org

The application of spectroelectrochemistry to this compound would be expected to reveal significant changes in its electronic absorption spectrum upon reduction or oxidation. The formation of the radical anion upon reduction would likely lead to the appearance of new, long-wavelength absorption bands in the visible or near-infrared region, characteristic of open-shell polycyclic aromatic species. Similarly, oxidation to the radical cation would also produce a distinct spectral signature.

Computational and Theoretical Studies of 9h Dibenzo C,mn Phenanthren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Molecular Dynamics Simulations for Conformation and Interactions

There are no specific molecular dynamics (MD) simulation studies in the scientific literature that focus on the conformational analysis and intermolecular interactions of 9H-Dibenzo[c,mn]phenanthren-9-one.

MD simulations are a powerful tool for exploring the dynamic behavior of molecules over time. nih.gov For a large, rigid molecule like 9H-Dibenzo[c,mn]phenanthren-9-one, MD simulations could reveal how it interacts with other molecules, such as solvents or other PAHs, and how it behaves in aggregates or thin films. acs.org These simulations provide insight into processes like π-π stacking, self-assembly, and conformational flexibility, which are fundamental to the material properties of organic compounds. cam.ac.ukresearchgate.net The absence of such studies means that the dynamic and interactive behavior of 9H-Dibenzo[c,mn]phenanthren-9-one at the molecular level is not yet characterized.

Prediction of Spectroscopic Signatures

While computational methods for predicting spectroscopic signatures are well-developed, specific theoretical spectra for 9H-Dibenzo[c,mn]phenanthren-9-one have not been published.

Theoretical predictions of spectra, including infrared (IR), Raman, and UV-Visible, are vital for identifying and characterizing molecules. nasa.gov These predictions are typically performed using methods like DFT and Time-Dependent DFT (TD-DFT). The calculations yield vibrational frequencies and electronic transition energies, which can be compared with experimental data to confirm molecular structure and understand its spectroscopic properties. acs.orgoup.com Without such computational studies for 9H-Dibenzo[c,mn]phenanthren-9-one, a theoretical basis for interpreting its experimental spectra is missing.

Reaction Pathway Modeling and Transition State Analysis

Specific research on reaction pathway modeling and transition state analysis for 9H-Dibenzo[c,mn]phenanthren-9-one is not found in the current body of scientific literature.

This area of computational chemistry investigates the mechanisms, kinetics, and thermodynamics of chemical reactions involving a molecule. By mapping potential energy surfaces and identifying transition state structures, researchers can predict the most likely pathways for its formation or degradation. researchgate.net For a polycyclic aromatic ketone, this could include studying its synthesis, oxidation, or photodecomposition. The lack of such modeling for 9H-Dibenzo[c,mn]phenanthren-9-one means its chemical reactivity and transformation pathways have not been theoretically elucidated.

Quantitative Structure-Property Relationship (QSPR) Studies for Optoelectronic Properties

Published Quantitative Structure-Property Relationship (QSPR) studies specifically targeting the optoelectronic properties of 9H-Dibenzo[c,mn]phenanthren-9-one are not available.

QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules with their activities or other specific properties. For optoelectronics, a QSPR study could develop a model to predict properties like charge mobility, light absorption/emission wavelengths, or quantum efficiency based on calculated molecular descriptors. Such models are valuable for screening large numbers of related compounds to identify candidates with desirable optoelectronic characteristics. The development of a QSPR model that includes 9H-Dibenzo[c,mn]phenanthren-9-one would require a dataset of related molecules with known properties, which has not yet been compiled and analyzed in the literature.

Research Applications in Advanced Materials and Catalysis

Role as an Electron-Deficient π-Building Block for Novel Polycyclic Aromatic Hydrocarbons

9H-Dibenzo(c,mn)phenanthren-9-one serves as a crucial electron-deficient π-building block in the synthesis of new polycyclic aromatic hydrocarbons (PAHs). The electron-withdrawing nature of the carbonyl group within its extended π-conjugated system makes it an ideal precursor for creating complex, functionalized aromatic structures. This property is fundamental to the design of materials with tailored electronic and optical properties.

The introduction of boron and nitrogen atoms into PAH frameworks, creating BN-embedded systems, has been a significant area of research. These BN-perturbed π-conjugated systems are isoelectronic to their all-carbon analogs and offer enhanced intermolecular interactions and hole mobility, making them excellent candidates for organic photovoltaic materials. frontiersin.org The electron-deficient character of building blocks like this compound is complementary to the electron-rich nature of these BN-embedded units, enabling the construction of donor-acceptor architectures within the PAHs.

Integration into Conjugated Polymer Systems for Optoelectronic Devices

The incorporation of this compound and its derivatives into conjugated polymer systems has led to significant advancements in optoelectronic devices. nih.gov These materials are integral to the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices due to their favorable electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of this compound can function as host materials for phosphorescent emitters or as the emissive species themselves. The rigid, planar structure and high thermal stability of the dibenzophenanthrene core contribute to the morphological stability of the emissive layer in OLEDs. The electron-deficient nature of the ketone can be tuned through chemical modification, allowing for the development of materials with specific energy levels to facilitate efficient charge injection and transport.

For instance, multiple resonance emitters based on complex acridane derivatives have been developed for high-efficiency narrowband green OLEDs. rsc.org These materials exhibit pure-green electroluminescence with high external quantum efficiencies, even at high doping concentrations. rsc.org Similarly, phenanthroline derivatives have been synthesized and used as blue-emitting materials in OLEDs, demonstrating the versatility of polycyclic aromatic structures in achieving a wide range of emission colors. researchgate.net The design of host materials is also critical, with compounds like 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] (BH-9PA) showing high luminance efficiencies in blue OLEDs. researchgate.net

Table 1: Examples of Compounds Used in OLEDs

| Compound Name | CAS Number | Application |

|---|---|---|

| 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] | Not specified | Blue host material researchgate.net |

| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govlumtec.com.twphenanthroline | Not specified | Blue emitter researchgate.net |

| 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters | Not specified | Narrowband green emitters rsc.org |

| 9-Phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole | 1258780-50-5 | Phosphorescent Host lumtec.com.tw |

Organic Photovoltaics (OPVs)

In the realm of OPVs, the electron-accepting properties of this compound derivatives make them suitable for use as non-fullerene acceptors or as components in donor-acceptor copolymers. The ability to tune the energy levels (HOMO and LUMO) of these materials is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the photovoltaic device. rsc.org

The design of new materials for OPVs often involves computational methods like Density Functional Theory (DFT) to predict their electronic structure and properties. rsc.org Research has shown that incorporating electron-deficient units, such as those derived from this compound, can lead to materials with improved charge transport and optical absorption characteristics. rsc.org For example, the synthesis of stereoisomeric small-molecule acceptors has been shown to enhance the power conversion efficiency of OPVs by influencing the crystalline correlation length and facilitating carrier transport. rsc.org

Electrochromic Devices

The ability of this compound-containing polymers to undergo reversible color changes upon the application of an electrical potential makes them promising for electrochromic devices. These devices find applications in smart windows, displays, and camouflage technologies. mdpi.com

The electrochromic properties are derived from the stability of the radical cations or anions formed during the redox process. The extended π-system of the dibenzophenanthrene core helps to delocalize the charge, leading to stable colored states. Copolymers based on carbazole (B46965) and dithiophene derivatives have been synthesized and shown to exhibit high transmittance change and coloration efficiency, making them suitable for high-performance electrochromic devices. mdpi.com

Application as an Organic Photoredox Catalyst

The use of organic molecules as photoredox catalysts offers a more sustainable and metal-free alternative to traditional transition-metal-based catalysts. This compound and related structures can act as potent photoredox catalysts due to their ability to absorb light and participate in single-electron transfer processes. nicewiczlaboratory.com

Upon photoexcitation, these molecules can be converted into strong oxidants or reductants in their excited state. This reactivity has been harnessed in a variety of organic transformations. For example, acridinium (B8443388) salts, which share structural similarities with the dibenzophenanthrene framework, are potent photooxidants capable of oxidizing arenes and alkenes. nicewiczlaboratory.com Conversely, the reduced form of these catalysts can act as super reductants. nicewiczlaboratory.com

Organocatalytic Atom Transfer Radical Polymerization

A significant application of organic photoredox catalysts is in organocatalyzed atom transfer radical polymerization (O-ATRP). magtech.com.cn This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, similar to traditional ATRP, but without the issue of metal contamination. magtech.com.cnnih.gov

In O-ATRP, the organic photoredox catalyst, upon irradiation with light, initiates the polymerization by abstracting a halogen atom from an alkyl halide initiator. nih.govcmu.edu This generates a radical that can then propagate by adding to a monomer. The process is controlled through a reversible deactivation step, where the propagating radical is capped by the halogen atom, reforming the dormant species and the ground-state catalyst. nih.gov The development of various organic photoredox catalyst systems, including those based on polycyclic aromatic hydrocarbons, has been a key focus in advancing O-ATRP. nih.gov This method represents a greener and more reliable route to producing functional and well-defined polymers. magtech.com.cn

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-(10-phenylanthracene-9-yl)spiro[benzo[c]fluorene-7,9′-fluorene] |

| 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govlumtec.com.twphenanthroline |

| 10-Dibenzothiophenyl-9,9-diphenylacridane |

| 9-Phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole |

| 9-(3-(9H-Carbazol-9-yl)phenyl)-3-(diphenylphosphoryl)-9H-carbazole |

| 9,9′-(5-bromo-1,3-phenylene)biscarbazole |

| Phenyl-C61-butyric acid methyl ester |

| Phenyl-C71-butyric acid methyl ester |

| Tris(2-pyridylmethyl)amine |

| Diethyl 2-bromo-2-methylmalonate |

Oxidation of Alcohols

There is currently a lack of published research specifically investigating the use of 9H-Dibenzo[c,mn]phenanthren-9-one as a catalyst or reagent for the oxidation of alcohols. The scientific community has explored a wide array of phenanthrene (B1679779) derivatives and other complex aromatic ketones in catalytic applications; however, studies focusing explicitly on the catalytic performance of 9H-Dibenzo[c,mn]phenanthren-9-one, including reaction conditions, substrate scope, and product yields for alcohol oxidation, are not present in the available literature.

Development of Chemosensors and Luminescent Materials (via derivatization)

Similarly, information regarding the derivatization of 9H-Dibenzo[c,mn]phenanthren-9-one for the creation of chemosensors and luminescent materials is scarce. The development of such materials typically involves modifying a core structure to incorporate specific functionalities that enable sensing or enhance photophysical properties. While the rigid and extended aromatic system of 9H-Dibenzo[c,mn]phenanthren-9-one suggests potential as a scaffold for fluorescent or phosphorescent materials, dedicated research on the synthesis of its derivatives and the characterization of their sensing or luminescent capabilities has not been reported in the reviewed scientific literature. Consequently, no data tables or detailed research findings on this topic can be provided at this time.

Advanced Structure Property Relationship Investigations Excluding Biological/toxicological

Influence of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of 9H-Dibenzo(c,mn)phenanthren-9-one, a large polycyclic aromatic hydrocarbon, are intrinsically linked to its extensive π-conjugated system. The introduction of various substituent groups at different positions on the aromatic backbone can significantly perturb the electron distribution, leading to predictable and controllable changes in its absorption, emission, and charge transport characteristics.

Research on analogous phenanthrenone (B8515091) derivatives has demonstrated that both the nature and position of substituents play a critical role in modulating their electronic behavior. For instance, the strategic placement of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the HOMO-LUMO gap and, consequently, the wavelengths of light absorbed and emitted by the molecule. rsc.org

A study on phenanthrenone derivatives synthesized via cyclization of 4,5-dibromo-9-fluorenone with diarylacetylenes provides a clear example of these principles. The parent phenanthrenone (compound 1 in the study) was modified by selectively reducing the carbonyl group to a hydroxyl group (compound 2 ) or a methylene (B1212753) group (compound 3 ). UV-vis absorption spectroscopy revealed a blueshift in the maximum absorption wavelength (λmax) for the methylene derivative (3 , λmax = 257 nm) compared to the parent ketone (1 , λmax = 264 nm). This is attributed to the disruption of conjugation by the sp³-hybridized methylene group. Conversely, the hydroxyl derivative (2 , λmax = 267 nm) exhibited a redshift compared to the methylene derivative, a phenomenon ascribed to the electron-donating effect of the hydroxyl group. rsc.org

These findings are further substantiated by single-molecule conductance measurements using the scanning tunneling microscopy-based break junction (STM-BJ) technique. The parent phenanthrenone 1 showed a conductance of 10⁻⁴.³⁷±⁰.⁰¹ G₀, which was higher than that of the methylene derivative 3 (10⁻⁴.⁶⁷±⁰.⁰¹ G₀). This difference highlights the carbonyl group's role in lowering the HOMO-LUMO gap and enhancing charge transport capabilities. Interestingly, the hydroxyl derivative 2 (10⁻⁴.⁶³±⁰.⁰¹ G₀) had a conductance value similar to the methylene derivative, suggesting a complex interplay of electronic effects. rsc.org

The following table summarizes the photophysical and electronic properties of these model phenanthrenone derivatives:

| Compound | λmax (nm) | Conductance (G₀) |

| Phenanthrenone 1 | 264 | 10⁻⁴.³⁷±⁰.⁰¹ |

| Hydroxyl derivative 2 | 267 | 10⁻⁴.⁶³±⁰.⁰¹ |

| Methylene derivative 3 | 257 | 10⁻⁴.⁶⁷±⁰.⁰¹ |

These results underscore the significant impact of functional group modifications on the electronic properties of phenanthrenone systems. While cyclization at the 4,5-positions was found to have a limited effect on conductance, the modification of the carbonyl group and the introduction of substituents are powerful tools for tuning the electronic behavior. rsc.org This provides a solid framework for designing this compound derivatives with specific electronic and photophysical properties for applications in next-generation nanoscale electronic devices. rsc.org

Planarity, Rigidity, and Extended Conjugation in Molecular Design

The molecular architecture of this compound is characterized by a high degree of planarity and rigidity, which are key determinants of its material properties. The extensive, fused aromatic ring system enforces a relatively flat structure, which in turn facilitates strong intermolecular π-π stacking interactions in the solid state. These interactions are crucial for efficient charge transport in organic electronic devices.

The rigidity of the molecular backbone minimizes vibrational energy loss upon photoexcitation, which can lead to higher fluorescence quantum yields. In the design of novel materials based on this scaffold, maintaining or even enhancing this planarity and rigidity is often a primary goal. Any deviation from planarity, for instance, through the introduction of bulky, out-of-plane substituents, can disrupt π-π stacking and hinder charge mobility.

Extended conjugation is another fundamental aspect of the molecular design of this compound derivatives. The delocalization of π-electrons across the fused ring system is directly responsible for its characteristic absorption and emission in the UV-visible region. By synthetically extending the π-conjugated system, for example, by annulating additional aromatic rings, the HOMO-LUMO gap can be systematically narrowed. This leads to a bathochromic (red) shift in the absorption and emission spectra, allowing for the tuning of the material's color and optoelectronic properties.

The synthesis of naphthalene (B1677914) and anthracene (B1667546) diimides, which are also polycyclic aromatic compounds, illustrates how extending the aromatic core affects properties. The solid-state structures of N-phenyl derivatives, confirmed by X-ray crystallography, show variations in packing preferences based on the number of aromatic rings in the core. beilstein-journals.org The optical and electronic properties of these compounds are comparable to other previously reported isomers, expanding the range of electron-deficient aromatic compounds available for organic materials chemistry. beilstein-journals.org

Chirality and Helical Structures in Derivatives

The introduction of chirality into the framework of this compound can lead to materials with unique chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL). One effective strategy to induce chirality is through the creation of helical structures. This can be achieved by designing derivatives with inherent steric strain that forces the planar aromatic system to twist into a helical conformation.

A prime example of this concept can be found in the synthesis and characterization of chiral helical foldamers based on highly fluorescent dibenzopyrrolo[1,2-a] Current time information in Cass County, US.researchgate.netnaphthyridines linked to a tetraphenylene (B3251814) core. X-ray crystallography of one such foldamer, 2TPsyn , revealed a helical structure with a single-handed helicity arising from the axial chirality of the 2,15-substituted tetraphenylene core. researchgate.net These chiral foldamers exhibited strong fluorescence with high quantum yields (approximately 0.8) and displayed CPL, demonstrating that the axial chirality of the core successfully induced chiroptical properties in the fluorescent units. researchgate.net

Similarly, the synthesis of helical fluorescent conjugated polymers through electrochemical polymerization in a chiral nematic liquid crystal (N-LC) field has been reported. The resulting polymers exhibited induced chirality due to the formation of interchain helically π-stacked structures, leading to both CD and CPL activity. scivisionpub.com The handedness of the helical structures in the polymers could be controlled by the chirality of the N-LC medium.

The following table presents chiroptical data for helical conjugated polymers, P(TF-H) and P(TF-Oc), synthesized in a chiral nematic liquid crystal field, demonstrating the influence of molecular structure on the induced chirality. scivisionpub.com

| Polymer | Absorption Asymmetry Factor (gabs) |

| P(TF-H) | 1.3 x 10⁻² |

| P(TF-Oc) | < 1.0 x 10⁻⁴ |

These examples highlight the potential for creating helically chiral derivatives of this compound. By introducing appropriate substituents or by employing chiral templates during synthesis, it is conceivable to generate helical structures with significant chiroptical responses. Such materials are of great interest for applications in chiral sensing, asymmetric catalysis, and advanced optical devices.

Emerging Research Frontiers and Future Perspectives

Integration into Supramolecular Architectures and Self-Assembly

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. The extended π-system of 9H-Dibenzo[c,mn]phenanthren-9-one makes it an ideal building block for such architectures, driven primarily by π-π stacking and hydrophobic interactions.

Future research will likely involve the functionalization of the 9H-Dibenzo[c,mn]phenanthren-9-one core to direct its self-assembly into predictable and complex nanostructures. For instance, studies on other phenanthrene-based systems have demonstrated the creation of sophisticated assemblies. A water-soluble molecular boat, constructed through the self-assembly of a flexible tetrapyridyl donor and a palladium-based acceptor, has shown the ability to selectively encapsulate phenanthrene (B1679779). acs.org This "molecular boat" can effectively separate phenanthrene from its isomer anthracene (B1667546) in an aqueous medium, showcasing the potential of custom-designed cavities for selective molecular recognition. acs.org Similarly, DNA oligomers modified with phenanthrene residues at both internal and terminal positions have been shown to self-assemble into spherical nanostructures with light-harvesting properties. nih.gov These examples with simpler phenanthrenes suggest that the larger, more rigid framework of 9H-Dibenzo[c,mn]phenanthren-9-one could be used to construct more complex and stable supramolecular systems, potentially for applications in molecular sensing, encapsulation, and controlled release.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of 9H-Dibenzo[c,mn]phenanthren-9-one is largely unexplored, presenting a fertile ground for discovering new chemical transformations. Research can proceed in two main directions: reactions involving the aromatic core and transformations centered on the ketone functional group.

Investigations into related aza-aromatic systems have shown that nitration can lead to compounds with remarkable properties. For example, the synthesis of nitrated derivatives of 5,8-diazabenzo[c]phenanthrene and 9,14-diazadibenz[a,e]acephenanthrylene has produced some of the most potent mutagens identified to date using the Ames test. nih.gov This suggests that electrophilic substitution reactions, such as nitration or halogenation, on the 9H-Dibenzo[c,mn]phenanthren-9-one backbone could yield derivatives with unique biological or material properties. Furthermore, computational studies on the oxidation of phenanthrene and fluorene (B118485) have detailed the mechanistic pathways leading to the formation of dibenzofuran (B1670420), indicating that under specific conditions, the core structure of these polycyclic aromatic hydrocarbons can be fundamentally altered. mdpi.com Exploring similar oxidative or rearrangement reactions for 9H-Dibenzo[c,mn]phenanthren-9-one could open pathways to novel heterocyclic systems.

Advanced Materials Design through Molecular Engineering

Molecular engineering offers a rational approach to designing advanced materials by strategically modifying a core molecular structure to achieve desired properties. The rigid and electron-accepting nature of the dibenzophenanthrene framework makes it an excellent candidate for applications in organic electronics.

A significant challenge in the field of organic light-emitting diodes (OLEDs) is the development of efficient and stable emitters, particularly in the orange-red to near-infrared (NIR) spectrum. nih.govrsc.org Research on the structurally similar dibenzo[a,c]phenazine (B1222753) system has demonstrated a successful strategy. By attaching a varying number of electron-donating 9,9-dimethylacridan (DMAC) units to the electron-accepting dibenzo[a,c]phenazine core, researchers have created a series of thermally activated delayed fluorescence (TADF) emitters. nih.gov This molecular design effectively controls the intramolecular charge transfer, tuning the emission wavelength from green to orange-red and achieving a maximum external quantum efficiency of 22.0% for an OLED device emitting beyond 600 nm. nih.gov A similar approach using a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) acceptor connected to a diphenylamine (B1679370) donor has yielded efficient near-infrared (NIR) TADF emitters. rsc.org Applying this donor-acceptor design principle to the 9H-Dibenzo[c,mn]phenanthren-9-one scaffold could lead to a new class of high-performance emitters for advanced display and lighting technologies. The development of new materials is crucial for progress in modern engineering and technology. arxiv.org

Methodological Advancements in Synthesis and Characterization

Progress in exploring the potential of 9H-Dibenzo[c,mn]phenanthren-9-one is contingent upon the development of efficient and versatile synthetic methods. Current routes to large polycyclic aromatic compounds can be low-yielding and lack scalability. Future research must focus on new synthetic strategies that offer better control and higher yields. For instance, photochemical cyclization has been effectively used to prepare derivatives like 1,4-difluorobenzo[c]phenanthrene from naphthylphenylethylene precursors. nih.gov Exploring such photochemically-induced or transition-metal-catalyzed cyclization and annulation strategies could provide more direct and efficient access to the 9H-Dibenzo[c,mn]phenanthren-9-one core and its derivatives.

In parallel, advancements in characterization techniques are essential. Beyond standard spectroscopic methods, high-throughput screening techniques, such as those using inkjet printing to create material libraries for photoanode discovery, could accelerate the identification of promising derivatives. escholarship.org Detailed structural analysis, as demonstrated by the crystallographic and NMR studies of fluorinated benzo[c]phenanthrene (B127203) metabolites, will be crucial for understanding the precise three-dimensional structure and its influence on properties. nih.gov

Interdisciplinary Research Opportunities in Physical and Computational Chemistry

The intersection of synthetic chemistry with physical and computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. For 9H-Dibenzo[c,mn]phenanthren-9-one, this interdisciplinary approach is critical for guiding the rational design of new materials and experiments.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties. Studies have used DFT to investigate the electronic structure, reaction mechanisms, and photophysical properties of related phenanthrene systems. mdpi.comresearchgate.net For example, molecular orbital theory calculations have elucidated the gas-phase formation mechanisms of dibenzofuran from phenanthrene, identifying the most favorable reaction pathways. mdpi.com Other computational studies have assessed a series of phenanthrene derivatives for their potential in organic solar cells by calculating their inter-frontier molecular orbital energy gaps, a key parameter for semiconductor performance. researchgate.net DFT has also been employed to understand the electronic and magnetic properties of adatoms on graphene and to calculate the stability of novel photoanode materials. escholarship.orgaps.org Applying these computational tools to 9H-Dibenzo[c,mn]phenanthren-9-one would allow researchers to screen potential derivatives for desired electronic and optical properties before undertaking challenging synthetic work, thereby accelerating the discovery of new functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Dibenzo(C,MN)phenanthren-9-one?

- Methodology : A four-step synthesis starting from fluoren-9-one has been reported, involving intermediates such as 9,9'-bifluorene-9,9'-diol and spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. Key steps include carbonium ion rearrangements and reductions, which are critical for achieving structural complexity .

- Key Considerations : Ensure anhydrous conditions during reductions to prevent side reactions. Characterization via NMR and mass spectrometry is recommended to confirm intermediate purity.

Q. How can researchers safely handle this compound derivatives in the lab?

- Safety Protocols : Derivatives like phenanthrene-9-carbaldehyde require strict adherence to hazard controls. Use fume hoods for volatile steps, and consult safety data sheets for specific first-aid measures (e.g., artificial respiration if inhaled) .

- Emergency Preparedness : Maintain access to safety showers and eye-wash stations. Always provide Material Safety Data Sheets (MSDS) to medical personnel in case of exposure.

Q. What characterization techniques are essential for verifying the structure of this compound?

- Analytical Tools :

- X-ray Crystallography : Resolves tautomeric forms (e.g., 10-(hydroxyimino)-phenanthren-9-one) and confirms stereochemistry .

- Spectroscopy : UV-Vis and fluorescence spectroscopy identify π-conjugation effects, while FT-IR confirms functional groups like ketones .

- Data Table :

| Technique | Application | Example from Literature |

|---|---|---|

| X-ray | Structural elucidation | Tautomerism in phenanthren-9-one derivatives |

| NMR | Purity assessment | Used in photostimulated reaction studies |

Advanced Research Questions

Q. How do photostimulated reactions influence the cyclization of this compound derivatives?

- Mechanistic Insight : Irradiation of 10-(2-chlorophenyl)-N-phenylphenanthren-9-amine yields carbazoles (55%) and azepines (38%) via radical intermediates. Optimize light intensity and solvent polarity to control product distribution .

- Challenges : Competing pathways may arise due to electron-donating/withdrawing substituents. Computational modeling (DFT) can predict regioselectivity.

Q. What factors enhance room-temperature phosphorescence (RTP) in this compound-doped polymer films?

- Material Design : Doping into poly(vinyl alcohol) (PVA) matrices induces rigidification, suppressing non-radiative decay. Key parameters include:

- PVA Concentration : 10–20 wt% maximizes phosphorescence lifetime (τ > 500 ms) .

- Free Radicals : Stabilize triplet excitons via hydrogen-bonding networks .

- Data Table :

| Polymer Matrix | Phosphorescence Lifetime (τ) | Key Finding |

|---|---|---|

| PVA | > 500 ms | Ultra-long RTP via rigidification |

| PMMA | < 100 ms | Limited due to flexibility |

Q. How can contradictions in synthetic yields for this compound derivatives be resolved?

- Case Study : Discrepancies in photostimulated reaction yields (e.g., 55% carbazole vs. 38% azepine) highlight the need for kinetic control.

- Resolution Strategies :

- Time-Dependent Studies : Monitor reactions via HPLC to identify optimal quenching times.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor carbazole formation by stabilizing transition states.

Q. What role does tautomerism play in the reactivity of this compound derivatives?

- Structural Dynamics : Tautomeric equilibria (e.g., keto-enol) alter electrophilicity. For 10-(hydroxyimino)-phenanthren-9-one, single-crystal X-ray data confirm imine-keto tautomer dominance .

- Implications : Tautomerism affects catalytic activity in cross-coupling reactions. Use deuterated solvents (e.g., DMSO-d6) to probe equilibrium shifts via NMR.

Methodological Guidelines

- Synthesis Optimization : Prioritize stepwise purification to isolate intermediates (e.g., column chromatography for spiro compounds ).

- Advanced Characterization : Combine SC-XRD (single-crystal X-ray diffraction) with Hirshfeld surface analysis to map intermolecular interactions .

- Safety Compliance : Regularly update lab protocols using Acros Organics’ MSDS guidelines for phenanthrene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.